3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea
Description
3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a synthetic urea derivative featuring a dihydrobenzofuran core, a hydroxyethyl side chain, and a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₁₆H₂₃N₂O₄, with a molecular weight of 307.36 g/mol. The compound’s structure combines a urea backbone with a 2,3-dihydrobenzofuran moiety, which is commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14(11-1-2-15-12(9-11)3-8-22-15)10-17-16(20)18-13-4-6-21-7-5-13/h1-2,9,13-14,19H,3-8,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCORXUXZHSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of 2,3-Dihydrobenzofuran: This can be achieved by the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures.
Introduction of the Hydroxyethyl Group: The 2,3-dihydrobenzofuran is then reacted with an appropriate epoxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Oxanyl Urea: The final step involves the reaction of the intermediate with oxan-4-yl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated benzofuran derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6), a structurally related urea derivative documented in . Key differences and implications are summarized in Table 1 and discussed in detail.
Table 1: Structural and Physicochemical Comparison
| Property | 3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea | N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₂O₄ | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 307.36 g/mol | 300.31 g/mol |
| Benzofuran Substituent | 5-yl, 2-hydroxyethyl | 6-(phenylmethoxy) |
| Urea Substituents | 1-(oxan-4-yl), 3-hydroxyethyl | N-hydroxy, N-dihydrobenzofuranyl |
| Key Functional Groups | Hydroxy, ether, urea | Phenylmethoxy, hydroxyurea |
| Lipophilicity (Predicted) | Moderate (LogP ~1.8) | High (LogP ~2.5) |
| Aqueous Solubility | Higher (due to oxan-4-yl polarity) | Lower (due to phenylmethoxy lipophilicity) |
Key Differences and Implications
Substituent Effects on Solubility and Lipophilicity: The oxan-4-yl group in the target compound introduces an oxygen-rich cyclic ether, enhancing polarity and aqueous solubility. This aligns with its higher predicted LogP value.
Hydrogen-Bonding and Bioactivity: The hydroxyethyl group in the target compound provides a hydrogen-bond donor/acceptor, which may enhance binding affinity to enzymes or receptors. This contrasts with the N-hydroxyurea group in the analog, which is prone to hydrolysis and may confer different metabolic stability.
Safety Profiles: The compared compound’s safety data sheet () highlights hazards requiring first-aid measures (e.g., consultation with a physician) . The target compound’s oxan-4-yl group may reduce toxicity by avoiding metabolic pathways that generate reactive intermediates (e.g., phenolic metabolites from phenylmethoxy).
Stereochemical Considerations :
- The (3S)-configuration in the compared compound suggests enantioselective bioactivity. The target compound’s stereochemistry is unspecified, which may limit direct pharmacological comparisons without experimental data.
Research Findings and Computational Insights
- Electronic Structure Analysis : Multiwfn can quantify bond orders and electron localization functions (ELF) to compare charge distribution. For instance, the oxan-4-yl group’s oxygen atom likely exhibits a more negative ESP than the phenylmethoxy group, influencing target interactions.
- SAR Studies : Positional isomerism (5-yl vs. 6-yl substitution on benzofuran) may alter steric hindrance or π-stacking interactions with aromatic residues in biological targets.
Biological Activity
3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which help in understanding its interaction with biological systems. The structure features a benzofuran core, which is known for various biological activities, potentially enhancing the compound's pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 293.33 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The benzofuran moiety is known for its role in modulating various biological pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, though further research is necessary to elucidate these mechanisms fully.
Neuroprotective Effects
Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. A study demonstrated that 2,3-dihydro-1-benzofuran derivatives could protect against oxidative stress and lipid peroxidation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Analgesic Properties
In animal models, compounds similar to this compound have shown promise as analgesics. For instance, studies on related benzofuran derivatives indicated significant pain relief in neuropathic pain models without adverse effects on locomotor activity .
Antioxidant Activity
The antioxidant capacity of the compound has been highlighted in various studies, where it was shown to scavenge free radicals effectively. This property is crucial for preventing cellular damage caused by oxidative stress and could be beneficial in treating conditions such as stroke or trauma .
Case Studies
- Neuroprotection in Mice : A study involving mice subjected to head injury demonstrated that benzofuran derivatives could significantly reduce neuronal damage and improve recovery outcomes .
- Pain Management : In a comparative study of analgesic effects, compounds structurally similar to this urea derivative were found to alleviate pain in models of spinal nerve ligation and paclitaxel-induced neuropathy .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced neuronal damage in head injury models |
| Analgesic effects | Significant pain relief without locomotor impairment |
| Antioxidant properties | Effective scavenging of free radicals |
Q & A
Q. How can a conceptual framework guide research on this compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
